molecular formula C8H28N4O16S4 B1585978 Tetraaza-12-crown-4 tetrahydrogensulfate CAS No. 134765-72-3

Tetraaza-12-crown-4 tetrahydrogensulfate

Cat. No.: B1585978
CAS No.: 134765-72-3
M. Wt: 564.6 g/mol
InChI Key: UDDORTWORGMVNZ-UHFFFAOYSA-N
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Description

Tetraaza-12-crown-4 tetrahydrogensulfate: is a chemical compound with the molecular formula C8H22N4O4S and a molecular weight of 270.35 g/mol . It is a derivative of 1,4,7,10-tetrazacyclododecane, a macrocyclic compound containing four nitrogen atoms. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Safety and Hazards

“Sulfuric acid; 1,4,7,10-tetrazacyclododecane” is not intended for human or veterinary use and is typically used for research purposes. Sulfuric acid, a component of the compound, is a corrosive substance, destructive to the skin, eyes, teeth, and lungs. Severe exposure can result in death .

Mechanism of Action

Target of Action

Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane, also known as DOTA, is a macrocyclic complexing agent . It primarily targets a variety of transition metals and lanthanides . The compound’s role is to form complexes with these targets for various applications .

Mode of Action

The interaction of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane with its targets involves the formation of stable complexes. For instance, it has been used for radiolabeling of carbon nanotube bioconjugates by chelating the 64 Cu radioisotope . This interaction results in the formation of a stable complex that can be used in various applications, such as clinical radioimmunotherapy .

Biochemical Pathways

The biochemical pathways affected by Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane are primarily related to its complexing properties. The compound forms complexes with various targets, affecting their biochemical pathways and resulting in downstream effects. For example, the compound can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy .

Result of Action

The molecular and cellular effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane’s action are primarily related to its ability to form stable complexes with its targets. These complexes can be used in various applications, such as radiolabeling of carbon nanotube bioconjugates and clinical radioimmunotherapy .

Biochemical Analysis

Biochemical Properties

Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfuric Acid; 1,4,7,10-Tetrazacyclododecane and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-tetrazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of ethylenediamine with formaldehyde and ammonia . This method, however, has been improved upon to increase yield and reduce the formation of by-products. An alternative method involves the use of benzylethanolamine as a starting material .

Industrial Production Methods: Industrial production of 1,4,7,10-tetrazacyclododecane often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to remove impurities and obtain the desired product .

Comparison with Similar Compounds

Uniqueness: Tetraaza-12-crown-4 tetrahydrogensulfate is unique due to its ability to form highly stable complexes with metal ions, which is not as pronounced in other similar compounds. This stability makes it particularly valuable in applications requiring long-term stability and minimal degradation .

Properties

IUPAC Name

sulfuric acid;1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.4H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;4*1-5(2,3)4/h9-12H,1-8H2;4*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDORTWORGMVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H28N4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375222
Record name Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134765-72-3
Record name Sulfuric acid--1,4,7,10-tetraazacyclododecane (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134765-72-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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